Ethoxy(pentafluoro)cyclotriphosphazene

概要

説明

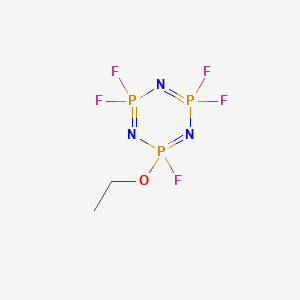

Ethoxy(pentafluoro)cyclotriphosphazene is a chemical compound with the molecular formula C2H5F5N3OP3. It is known for its unique structure, which includes a cyclotriphosphazene ring substituted with ethoxy and pentafluoro groups. This compound is primarily used as a flame retardant and an electrolyte additive in lithium-ion and lithium-sulfur batteries due to its excellent flame-retardant properties and ability to form stable solid electrolyte interphases .

作用機序

Target of Action

Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) primarily targets the electrolytes in lithium-ion and lithium-sulfur batteries . It is utilized as a flame retardant for ester electrolytes in lithium-ion batteries . The compound’s role is to enhance the flame retardancy of electrolytes and the stability of lithium anodes .

Mode of Action

PFPN acts by forming a stable Solid Electrolyte Interphase (SEI) film on the surface of a lithium anode . This film formation is crucial for the stability of lithium anodes and the overall safety performance of the batteries . PFPN also acts as a flame retardant additive for the ether electrolyte .

Biochemical Pathways

The primary biochemical pathway affected by PFPN is the formation of the SEI layer on the surface of lithium anodes . This layer is formed as a result of the reaction between the lithium metal anode and the ether-based electrolytes . PFPN helps in forming a stable SEI layer, which is crucial for the safety and performance of the batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PFPN, we can discuss its behavior in the battery environment. PFPN is introduced into the ether electrolyte, where it forms a stable SEI film on the lithium anode . The presence of PFPN in the electrolyte enhances the flame retardancy properties and the stability of the lithium anodes .

Result of Action

The introduction of PFPN into the ether electrolyte results in an electrolyte with good flame retardant properties and a wide potential window of about 5 V . Batteries using the ether-based electrolyte containing PFPN deliver a stable cycling performance with a high coulombic efficiency and a long-lifespan performance . These results are superior to the batteries using the ether-based electrolyte without PFPN .

Action Environment

The action of PFPN is influenced by the environment within the battery. The ether-based electrolyte environment in lithium-sulfur batteries presents greater safety risks than lithium-ion batteries due to its lower flash point and higher volatility . The introduction of PFPN into this environment enhances the safety performance of these batteries .

生化学分析

Biochemical Properties

It is known that it can form a stable SEI film on the surface of a lithium anode

Cellular Effects

It is known to have good flame retardant properties and a wide potential window of about 5 V

Molecular Mechanism

It is known to form a stable SEI film on the surface of a lithium anode , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, Ethoxy(pentafluoro)cyclotriphosphazene has been shown to improve the stability of lithium anodes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

準備方法

The synthesis of ethoxy(pentafluoro)cyclotriphosphazene typically involves the reaction of hexachlorocyclotriphosphazene with lithium ethoxide. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with ethoxy and pentafluoro groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify the final product and ensure its stability during storage and transportation .

化学反応の分析

Ethoxy(pentafluoro)cyclotriphosphazene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the ethoxy or pentafluoro groups are replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the cyclotriphosphazene ring.

Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or acids, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

科学的研究の応用

Flame Retardant Additive

PFPN is widely recognized for its application as a flame retardant in lithium-ion batteries. The compound significantly reduces the flammability of electrolytes, which is crucial given the safety concerns associated with battery technology. Research indicates that even small amounts of PFPN can suppress flammability effectively:

- Flame Suppression : PFPN has been shown to make carbonate-based electrolytes non-flammable when used at concentrations as low as 5% by mass, providing a safer alternative in high-energy applications .

- Compatibility : PFPN demonstrates excellent compatibility with common battery materials such as lithium iron phosphate (LiFePO₄) and graphite, ensuring that electrochemical performance remains largely unaffected while enhancing safety .

Electrolyte Performance Enhancer

In addition to its flame-retardant properties, PFPN serves as an electrolyte additive , improving the overall performance of lithium-ion batteries:

- Stable Solid Electrolyte Interphase (SEI) : PFPN contributes to the formation of a stable SEI layer on lithium anodes, which is critical for preventing dendrite growth and enhancing cycle life .

- Enhanced Cycling Performance : Studies have shown that ether-based electrolytes containing PFPN exhibit superior cycling stability and coulombic efficiency compared to those without it .

Lithium-Sulfur Batteries

A notable study investigated the use of PFPN in lithium-sulfur (Li-S) batteries. The introduction of 10 wt% PFPN into an ether-based electrolyte resulted in:

- Improved Safety : The electrolyte became non-flammable, addressing one of the significant risks associated with Li-S batteries .

- Enhanced Performance : The Li-S cells demonstrated stable cycling performance and high coulombic efficiency, indicating that PFPN not only mitigates safety risks but also enhances electrochemical performance .

Comparative Studies on Electrolyte Formulations

Research comparing different formulations of electrolytes highlighted the effectiveness of PFPN:

- Flame Retardancy : In tests involving various phosphazene additives, PFPN was found to outperform others in terms of flame suppression capabilities while maintaining electrochemical stability .

- Electrochemical Stability Window : The addition of PFPN widened the electrochemical stability window of ether-based electrolytes up to approximately 5 V, enhancing their applicability in high-voltage battery systems .

Data Summary

The following table summarizes key properties and performance metrics associated with PFPN in various applications:

| Application Area | Key Benefits | Performance Metrics |

|---|---|---|

| Flame Retardant for Batteries | Non-flammable electrolytes | Flammability reduced by 95% at 5% mass |

| Electrolyte Additive | Stable SEI formation | Enhanced cycling stability |

| Lithium-Sulfur Batteries | Improved safety and efficiency | High coulombic efficiency |

| Compatibility with Anodes | Maintains electrochemical performance | Negligible impact on solvation structure |

類似化合物との比較

Ethoxy(pentafluoro)cyclotriphosphazene can be compared with other similar compounds, such as:

Hexachlorocyclotriphosphazene: The precursor to this compound, which lacks the ethoxy and pentafluoro substitutions.

Ethoxy(trifluoro)cyclotriphosphazene: A similar compound with fewer fluorine atoms, which may have different flame-retardant properties.

Mthis compound: Another derivative with a methoxy group instead of an ethoxy group, which can affect its reactivity and applications

This compound stands out due to its unique combination of ethoxy and pentafluoro groups, providing a balance of stability, reactivity, and flame-retardant properties that make it highly valuable in various applications.

生物活性

Ethoxy(pentafluoro)cyclotriphosphazene (PFPN) is a compound belonging to the phosphazene family, characterized by its unique chemical structure, which includes ethoxy and pentafluoro groups. This compound has garnered attention for its multifaceted applications, particularly in enhancing the safety and performance of lithium-ion and lithium-sulfur batteries. However, its biological activity remains an area of interest, albeit with limited direct applications in biological systems.

Overview of this compound

- Chemical Formula : C₂H₅F₅N₃OP₃

- Molecular Structure : The cyclotriphosphazene ring is central to its stability and performance, particularly under thermal stress.

PFPN primarily acts as an electrolyte additive in lithium-ion and lithium-sulfur batteries. Its mechanism involves the formation of a stable Solid Electrolyte Interphase (SEI) on the surface of lithium anodes, which is crucial for battery safety and efficiency:

- Target : Electrolytes in lithium-ion batteries.

- Mode of Action : Forms a protective SEI film that enhances ionic conductivity while preventing unwanted side reactions.

- Biochemical Pathways : The formation of the SEI layer is critical for maintaining battery performance and safety.

While PFPN's direct biological effects are not extensively documented, several studies highlight its potential implications:

- Flame Retardant Properties : PFPN exhibits excellent flame retardant capabilities, making it useful in developing safer materials for medical devices and equipment.

- Stability in Electrolytes : The compound improves thermal stability in battery environments, which may indirectly influence biological applications by enhancing the safety of devices used in medical settings .

Case Studies

- Lithium-Ion Battery Safety : A dissertation explored using PFPN to enhance lithium-ion battery safety by mitigating risks such as thermal runaway and explosions. Differential scanning calorimetry was employed to evaluate thermal stability, demonstrating significant improvements when PFPN was used as an additive .

- Electrolyte Performance : Research indicated that incorporating 10 wt% PFPN into ether-based electrolytes resulted in superior cycling performance and coulombic efficiency compared to those without PFPN. This suggests that PFPN not only enhances battery performance but also contributes to safer operational conditions .

Data Tables

特性

IUPAC Name |

2-ethoxy-2,4,4,6,6-pentafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F5N3OP3/c1-2-11-14(7)9-12(3,4)8-13(5,6)10-14/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTAIOOTRCAMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP1(=NP(=NP(=N1)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F5N3OP3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894015 | |

| Record name | Ethoxy(pentafluoro)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33027-66-6 | |

| Record name | 2-Ethoxy-2,4,4,6,6-pentafluoro-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33027-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxy(pentafluoro)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethoxy(pentafluoro)cyclotriphosphazene (EtPFPN) and what is its primary application in battery technology?

A1: this compound (EtPFPN) is a cyclic phosphazene derivative increasingly investigated as a multifunctional additive in lithium-ion battery electrolytes. [, , , , ] Its primary role is to enhance battery safety and performance by improving electrolyte properties and stabilizing the electrode-electrolyte interfaces. [, , , ]

Q2: How does EtPFPN enhance the safety of lithium-ion batteries?

A2: EtPFPN acts as a flame retardant additive, significantly improving the safety profile of flammable carbonate-based electrolytes. [, , , ] Studies have shown that even small amounts of EtPFPN can drastically reduce the electrolyte's flammability. [] This effect is further enhanced when combined with other flame retardant components like lithium hexafluorophosphate (LiPF6). []

Q3: How does EtPFPN contribute to improving the performance of lithium-ion batteries?

A3: EtPFPN actively participates in forming a stable solid-electrolyte interphase (SEI) on both the anode and cathode surfaces. [, , , ] This protective layer suppresses unwanted side reactions and reduces electrolyte decomposition, leading to improved cycling stability and longer lifespan for the battery. [, ]

Q4: Can you elaborate on the interaction of EtPFPN with the anode and cathode during battery operation?

A4: On the anode side, EtPFPN decomposes to form a robust, anion-derived interphase layer, effectively protecting the lithium anode from further reactions with the electrolyte. [] At the cathode, it collaborates with electrolyte anions to build a stable cathode-electrolyte interphase (CEI), preventing detrimental side reactions and structural damage, especially in high-voltage Ni-rich cathodes. [, ]

Q5: Are there any specific advantages of using EtPFPN in high-voltage lithium-ion batteries?

A5: Yes, EtPFPN proves particularly beneficial in high-voltage systems. Studies demonstrate its ability to improve the electrochemical performance of high-voltage (4.6 V-class) LiNi0.8Mn0.1Co0.1O2 (NCM811) || Graphite full cells. [] The formation of a stable LiF-rich CEI by EtPFPN is key to achieving superior cycling stability at these high voltages. []

Q6: How does EtPFPN affect the solvation structure of the electrolyte?

A6: Research using Fourier Transform Infrared Spectroscopy (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) indicates that the introduction of EtPFPN has a negligible impact on the electrolyte's solvation structure. [] This characteristic is crucial as it ensures that the electrolyte's fundamental properties remain largely unaffected while still benefiting from EtPFPN's positive contributions.

Q7: What analytical techniques are commonly used to study the effects of EtPFPN in lithium-ion batteries?

A7: Various techniques are employed to investigate the role of EtPFPN, including:

- Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): Used to analyze the decomposition products of EtPFPN within the electrolyte after SEI formation. []

- In-situ Shell-Isolated Nanoparticle Enhanced Raman Spectroscopy (SHINERS): Provides insights into the composition and evolution of the electrode-electrolyte interface (SEI). []

- Scanning Electron Microscopy (SEM): Allows visualization of the electrode surface morphology and the SEI layer formed in the presence of EtPFPN. [, ]

- X-ray Photoelectron Spectroscopy (XPS): Helps determine the elemental composition and chemical states of the elements present in the SEI layer. []

- Electrochemical Impedance Spectroscopy (EIS): Used to study the impedance characteristics and charge transfer processes at the electrode-electrolyte interface, revealing information about the SEI layer's properties. []

Q8: What is the future outlook for the use of EtPFPN in lithium-ion batteries?

A9: Given its positive impact on both safety and performance, EtPFPN holds significant promise for next-generation lithium-ion batteries. [, , ] Further research is ongoing to optimize its application and explore its full potential in various battery chemistries, particularly in high-voltage and high-energy density systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。